Desulfonamide MLN 4924

Vue d'ensemble

Description

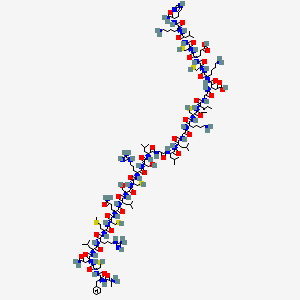

Intermediate in the preparation of MLN 4924.

Applications De Recherche Scientifique

Recherche sur le cancer

Desulfonamide MLN 4924 est un inhibiteur puissant et sélectif de l'enzyme activatrice de NEDD8 (NAE) de petite molécule {svg_1}. Dans la plupart des cellules cancéreuses testées, l'inhibition de NAE conduit à l'induction de la réplication de l'ADN, entraînant des dommages à l'ADN et la mort cellulaire {svg_2}. Cela en fait un agent thérapeutique potentiel pour divers types de cancers.

Traitement du lymphome diffus à grandes cellules B (DLBCL)

Dans les modèles précliniques de lymphome diffus à grandes cellules B de type cellule B activée (ABC), le traitement par MLN4924 a entraîné une accumulation rapide de pIκBα, une diminution de la teneur nucléaire en p65, une réduction de l'activité transcriptionnelle du facteur nucléaire-κB (NF-κB) et un arrêt G1, entraînant finalement l'induction de l'apoptose {svg_3}. Cela suggère que MLN4924 pourrait être un traitement potentiel pour le DLBCL.

Inhibition de l'enzyme activatrice de NEDD8

MLN4924 inhibe la neddylation des cullines en ciblant directement l'enzyme activatrice de NEDD8 qui est essentielle à l'activité de la ligase culline-RING (CRL) {svg_4}. Cette inhibition peut conduire à la suppression de la croissance de xénogreffes tumorales humaines chez la souris {svg_5}.

Édition du génome

En combinaison avec d'autres petites molécules, MLN4924 a été rapporté pour augmenter l'édition précise du génome CRISPR-Cas9 dans les cellules souches pluripotentes humaines {svg_6}. Cela suggère que MLN4924 pourrait être utilisé pour améliorer l'efficacité de l'édition du génome.

Traitement du myélome multiple

En bloquant NAE et le protéasome, MLN4924 associé au bortézomib inhibe AKT et mTOR et induit l'apoptose dans les lignées cellulaires de myélome multiple {svg_7}. Cela suggère que MLN4924 pourrait être un traitement potentiel pour le myélome multiple.

Régulation des protéines intracellulaires

NAE joue un rôle essentiel dans la régulation de l'activité d'un sous-ensemble d'ubiquitine E3 ligases, les ligases culline-RING (CRL), qui sont responsables de la régulation de la destruction de nombreuses protéines intracellulaires {svg_8}. En inhibant NAE, MLN4924 peut affecter la régulation de ces protéines.

Mécanisme D'action

Target of Action

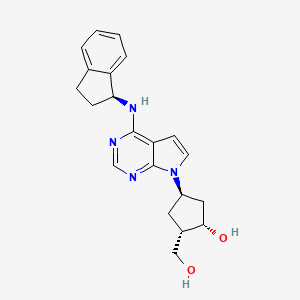

Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .

Mode of Action

MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .

Biochemical Pathways

The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .

Pharmacokinetics

The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .

Result of Action

The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .

Action Environment

The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated

Propriétés

IUPAC Name |

(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPPXBPNHSWHBK-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)